N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide
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Overview
Description
The compound (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE is a complex organic molecule that features a benzodioxole ring, a bromophenyl group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Bromophenyl Group: This step often involves bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation Reaction: The formamido group is introduced through an amidation reaction, typically using formic acid derivatives and amines.
Hydroxyethyl Group Addition: This step involves the reaction of the intermediate with ethylene oxide or similar reagents to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of the benzodioxole ring suggests possible interactions with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties. The bromophenyl and benzodioxole groups are common motifs in bioactive molecules, suggesting potential therapeutic applications.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The bromophenyl group may enhance binding affinity to certain proteins, while the hydroxyethyl group can increase solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with a similar aromatic structure.
Cinnamodendron dinisii essential oil: Contains bioactive compounds with similar aromatic rings.
Uniqueness
What sets (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE apart is its combination of functional groups, which provides a unique set of chemical properties and potential biological activities. The presence of the bromophenyl group, in particular, offers opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C19H17BrN2O5 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide |
InChI |
InChI=1S/C19H17BrN2O5/c20-14-4-2-13(3-5-14)18(24)22-15(19(25)21-7-8-23)9-12-1-6-16-17(10-12)27-11-26-16/h1-6,9-10,23H,7-8,11H2,(H,21,25)(H,22,24)/b15-9- |
InChI Key |
GNXIRVUGZMFDAJ-DHDCSXOGSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCO)\NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCO)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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